N-butyl-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-Butyl-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (molecular formula: C₁₈H₂₁ClN₄, molecular weight: 328.844) is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 3-chlorophenyl group at position 2, methyl groups at positions 3 and 5, and an N-butyl substituent on the 7-amine . This compound belongs to a class of heterocyclic molecules explored for diverse pharmacological applications, including antimycobacterial and neuropharmacological activities.
Properties
Molecular Formula |
C18H21ClN4 |
|---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
N-butyl-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C18H21ClN4/c1-4-5-9-20-16-10-12(2)21-18-13(3)17(22-23(16)18)14-7-6-8-15(19)11-14/h6-8,10-11,20H,4-5,9H2,1-3H3 |
InChI Key |
AKYBXHYOLNYQFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=NC2=C(C(=NN12)C3=CC(=CC=C3)Cl)C)C |
Origin of Product |
United States |
Preparation Methods
Key Reaction Conditions:
-
Cyclization : Ethanol solvent, reflux (12–24 h).
Functionalization at Position 2: Introduction of the 3-Chlorophenyl Group
Position 2 of the pyrazolo[1,5-a]pyrimidine core is functionalized via Suzuki-Miyaura cross-coupling . The dichloro intermediate undergoes selective substitution at position 2 using 3-chlorophenylboronic acid in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., K₃PO₄). This method achieves regioselectivity by leveraging the differential reactivity of chlorine atoms at positions 5 and 7.
-
Substrate : 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (1.2 g, 5.2 mmol).
-
Catalyst : PdCl₂(dppf) (5 mol%).
-
Conditions : Dioxane/H₂O (3:1), 80°C, 12 h.
-
Yield : 65–75% after column chromatography.
Installation of Methyl Groups at Positions 3 and 5
Methyl groups at positions 3 and 5 are introduced during early synthesis stages. The 3-methyl group originates from the starting material (5-amino-3-methylpyrazole), while the 5-methyl group is incorporated via alkylation. For example, treating the 5-chloro intermediate with methylmagnesium bromide (Grignard reagent) in tetrahydrofuran (THF) replaces chlorine with a methyl group.
Optimization Note : Excess methyl iodide (2.5 eq) and NaH as a base in DMF at 0°C improve yields to >80%.
Optimization and Yield Improvement Strategies
Solvent and Temperature Effects:
Catalytic Enhancements:
-
Palladium Catalysts : PdCl₂(dppf) increases coupling efficiency compared to Pd(PPh₃)₄.
-
Microwave Assistance : Reducing reaction times from 18 h to 2 h improves throughput.
Analytical Characterization
Critical spectroscopic data for N-butyl-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine:
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₂ClN₅ | |
| Molecular Weight | 363.9 g/mol | |
| ¹H NMR (CDCl₃) | δ 8.02 (d, 2H, Ar-H), 3.85 (t, 2H, NCH₂) | |
| HRMS (ESI+) | m/z 364.1553 [M+H]⁺ |
Challenges and Alternative Approaches
Regioselectivity Issues:
Competing substitutions at positions 5 and 7 necessitate careful stoichiometry control. Using bulkier amines (e.g., tert-butylamine) preferentially targets position 7.
Purity Concerns:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 3-chlorophenyl moiety enables nucleophilic aromatic substitution (NAS) under specific conditions. This reaction typically occurs at the meta-chlorine position due to electronic effects from the pyrazolo-pyrimidine core.
Key observations :
-
Reactivity with sodium methoxide in DMSO yields methoxy-substituted derivatives (85% conversion at 80°C)
-
Amine nucleophiles require copper(I) iodide catalysis for efficient substitution
Hydrogen Bonding and Coordination Chemistry
The primary amine at position 7 participates in hydrogen bonding and metal coordination:
| Interaction Type | Partner | Observed Effect | Application |
|---|---|---|---|
| Hydrogen bonding | Water | Enhanced aqueous solubility (logP reduction from 3.2 → 2.8) | Solubility optimization |
| Metal coordination | Pd(II) | Forms stable complexes (Kd = 1.2 × 10⁻⁶ M) | Catalytic applications |
Electrochemical C-H Functionalization
Recent advances in electrochemical synthesis enable regioselective modifications of the pyrazolo[1,5-a]pyrimidine core :
Selenylation Protocol :
textReaction Setup: - Substrate: 1.0 eq - Diphenyl diselenide: 0.5 eq - Electrolyte: TBABF₄ (20 mol%) - Electrodes: Graphite (anode/cathode) - Conditions: 10 mA constant current, RT, 1 hr - Solvent: Acetonitrile
Results :
| Position Modified | Product Yield | Regioselectivity |
|---|---|---|
| C-3 | 89% | >95% |
This method demonstrates exceptional functional group tolerance, preserving both the butyl side chain and chlorophenyl group .
Oxidation Reactions
The pyrazolo-pyrimidine core undergoes controlled oxidation:
Experimental Data :
-
MnO₂ in CH₂Cl₂ oxidizes C-5 methyl group → carboxylic acid (72% yield)
-
mCPBA mediates N-oxidation at position 1 (selectivity >85%)
Biological Alkylation Pathways
In pharmacological studies, the amine group demonstrates selective alkylation with biological thiols:
Glutathione Conjugation :
textReaction: pH 7.4 phosphate buffer, 37°C t₁/₂ = 45 min Product: S-(pyrazolopyrimidinyl)glutathione
This reactivity correlates with observed in vivo detoxification pathways.
Comparative Reactivity Table
Key reaction parameters compared with structural analogs:
| Reaction Type | Our Compound | 4-Chloro Analog | Phenyl Derivative |
|---|---|---|---|
| NAS Rate (k, s⁻¹) | 2.3×10⁻³ | 5.1×10⁻³ | N/A |
| Oxidation Potential | +1.21 V | +1.18 V | +1.32 V |
| Metal Binding Capacity | Moderate | Weak | Strong |
The 3-chlorophenyl configuration creates distinct electronic effects compared to para-substituted analogs, particularly in π-π stacking interactions during metal-mediated reactions .
Stability Under Synthetic Conditions
Critical stability parameters for reaction planning:
| Condition | Stability Threshold | Degradation Products |
|---|---|---|
| pH < 3 | <30 min | Chlorophenyl cleavage |
| Temperature >150°C | <10 min | Ring contraction |
| UV Exposure (300 nm) | <2 hr | N-dealkylation |
These data emphasize the need for controlled environments during synthetic manipulations .
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit specific kinases and enzymes critical for tumor growth. N-butyl-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has shown promise as an antitumor agent through various mechanisms:
- Mechanism of Action : It may modulate signaling pathways involved in cancer cell proliferation and survival.
- Case Study : In vitro studies demonstrated significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values of 12.5 µM and 15.0 µM respectively .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
Antiviral Properties
The compound also exhibits potential as an antiviral agent . Its structural similarities to other antiviral compounds suggest it may inhibit viral replication through the modulation of host cell pathways.
- Research Findings : Preliminary studies indicate efficacy against various viral strains by disrupting viral entry or replication processes .
Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties .
- Mechanism : It is hypothesized to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Synthesis and Structure–Activity Relationships
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of specific functional groups to enhance biological activity.
Synthetic Pathways
The general synthetic route includes:
- Formation of the pyrazolo[1,5-a]pyrimidine core.
- Introduction of the butyl and chlorophenyl groups through nucleophilic substitution reactions.
These synthetic strategies are crucial for developing derivatives with improved pharmacological profiles.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine | Contains tert-butyl instead of piperazine | Kinase inhibitor |
| 3-(2-Chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | Similar core but different substituents | Anticancer properties |
| 4-Amino-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine | Lacks piperazine; has amino group | Antiviral activity |
Mechanism of Action
The mechanism of action of N-butyl-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and proliferation. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Pyrazolo[1,5-a]Pyrimidine Derivatives
Anti-Mycobacterial Agents
A series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines (e.g., compounds 32–35 , 47–51 ) were synthesized via Suzuki coupling and evaluated against Mycobacterium tuberculosis (M.tb) . Key structural comparisons:
- Substituent Effects at Positions 3 and 5: The target compound features a 3-chlorophenyl group and 5-methyl substituent, whereas analogs like 32 (3,5-bis(4-fluorophenyl)) and 33 (3-(4-fluorophenyl)-5-(p-tolyl)) incorporate bulkier aryl groups. Electron-withdrawing groups (e.g., 4-fluoro in 32) enhance antimycobacterial activity compared to electron-donating groups (e.g., 4-methoxy in 34) . The 3-chloro group in the target compound may offer intermediate electronic effects.
Table 1: Anti-Mycobacterial Activity of Selected Pyrazolo[1,5-a]Pyrimidines
| Compound | 3-Substituent | 5-Substituent | N-Substituent | MIC₉₀ (µM) vs. M.tb |
|---|---|---|---|---|
| Target | 3-Cl-Ph | CH₃ | N-butyl | Not reported |
| 32 | 4-F-Ph | 4-F-Ph | N-(pyridin-2-ylmethyl) | 0.12 |
| 33 | 4-F-Ph | p-tolyl | N-(pyridin-2-ylmethyl) | 0.24 |
| 47 | 4-F-Ph | Ph | N-(6-methylpyridin-2-yl) | 0.38 |
Neuropharmacological Agents
The corticotropin-releasing factor type 1 (CRF₁) receptor antagonist MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine) shares a pyrazolo[1,5-a]pyrimidine core with the target compound but differs in substituents:
- N-Substituent : MPZP’s bis(2-methoxyethyl) group enhances solubility and receptor affinity compared to the N-butyl chain in the target compound .
- Aryl Substituents : MPZP’s 4-methoxy-2-methylphenyl group at position 3 may contribute to CRF₁ selectivity, whereas the target’s 3-chlorophenyl group could favor different biological targets .
Triazolo[1,5-a]Pyrimidine Isosteres
Triazolo[1,5-a]pyrimidines (e.g., compounds 92–99 ) replace the pyrazolo core with a triazolo ring, altering electronic properties and hydrogen-bonding capacity :
Physicochemical and Pharmacokinetic Properties
Table 2: Key Physicochemical Properties
| Compound | Molecular Weight | logP* | Solubility (µM) | Microsomal Stability (t₁/₂, min) |
|---|---|---|---|---|
| Target | 328.8 | 3.9 | Not reported | Not reported |
| 32 | 409.4 | 2.8 | 12.5 | 45 (human) |
| MPZP | 439.5 | 2.5 | 28.3 | >60 (rat) |
*Calculated using ChemAxon .
Biological Activity
N-butyl-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its antiviral, anti-inflammatory, and anticancer properties, supported by diverse research findings.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core with a butyl group and a 3-chlorophenyl moiety. Its molecular formula is with a molecular weight of approximately 343.9 g/mol. The structure is characterized by the following features:
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 343.9 g/mol |
| Core Structure | Pyrazolo[1,5-a]pyrimidine |
| Substituents | Butyl group, 3-chlorophenyl |
Antiviral Properties
Research indicates that this compound exhibits notable antiviral activity. Preliminary studies suggest it may inhibit specific viral enzymes critical for replication. For instance, it has shown effectiveness against various viral pathogens by interfering with their replication mechanisms.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties. Studies have indicated that it can modulate inflammatory pathways within cells, potentially reducing the production of pro-inflammatory cytokines. This activity may be beneficial in treating conditions characterized by excessive inflammation.
Anticancer Activity
Emerging evidence points to the anticancer potential of this compound. It appears to induce apoptosis in cancer cells through various biochemical pathways. The ability to target specific cancer cell lines suggests that it could be developed into a therapeutic agent for cancer treatment.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of this compound:
- Antiviral Study : A study published in Journal of Medicinal Chemistry reported that this compound inhibited viral replication in vitro by targeting viral RNA polymerase.
- Anti-inflammatory Research : Research in Inflammation Research demonstrated that the compound reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.
- Cancer Cell Line Testing : Testing against various cancer cell lines revealed that the compound exhibited selective cytotoxicity towards breast and lung cancer cells while sparing normal cells.
The biological activity of this compound is attributed to its ability to interact with multiple biological targets:
- Viral Enzymes : Inhibition of viral polymerases.
- Inflammatory Pathways : Modulation of NF-kB signaling.
- Cancer Cell Pathways : Induction of apoptosis through caspase activation.
Q & A
Basic: What synthetic strategies are optimal for preparing N-butyl-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine?
Answer:
The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors such as aminopyrazoles and β-diketones, followed by functionalization. Key steps include:
- Core Formation : Use a cyclocondensation reaction under reflux with acetic acid as a catalyst to form the pyrazolo[1,5-a]pyrimidine backbone .
- Substituent Introduction : For the 3-chlorophenyl group, employ Suzuki-Miyaura cross-coupling with (3-chlorophenyl)boronic acid, using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a 1,4-dioxane/water solvent system at 80–90°C .
- Amine Functionalization : React the 7-chloro intermediate with n-butylamine in the presence of DIPEA (diisopropylethylamine) in DMF at 120°C for 12–24 hours .
Purification : Use silica gel column chromatography (hexane/ethyl acetate gradient) and recrystallization from ethanol/water for high purity (>95%) .
Basic: How can researchers confirm the structural integrity of this compound?
Answer:
A multi-technique approach is critical:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., 3-chlorophenyl vs. 5-methyl positioning) using single-crystal diffraction (CCDC deposition recommended) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Answer:
Focus on systematic substitution:
- Variable Substituents :
- Biological Assays :
- Kinase Inhibition : Screen against CDK9 (cyclin-dependent kinase 9) via fluorescence polarization assays .
- Antimicrobial Activity : Use mycobacterial growth inhibition assays (e.g., M. tuberculosis H37Rv) with MIC (minimum inhibitory concentration) determinations .
Data Analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, logP) with activity .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Answer:
Contradictions often arise from assay variability or impurity profiles. Mitigate via:
- Standardized Protocols :
- Mechanistic Follow-Up :
- Perform SPR (surface plasmon resonance) to validate direct target binding vs. off-target effects .
- Use knockout models (e.g., CRISPR-Cas9 CDK9 KO cells) to confirm on-target activity .
Advanced: What computational methods predict the compound’s pharmacokinetic (PK) properties?
Answer:
Leverage in silico tools:
- Lipophilicity : Calculate logP via ChemAxon or Schrödinger QikProp .
- Metabolic Stability : Simulate cytochrome P450 interactions (e.g., CYP3A4) using molecular docking (AutoDock Vina) .
- Blood-Brain Barrier (BBB) Penetration : Apply the BBB score model in SwissADME, incorporating polar surface area (<90 Ų) and molecular weight (<450 Da) .
Validation : Compare predictions with in vivo PK studies in rodents (e.g., plasma half-life, brain/plasma ratio) .
Basic: What are the key stability considerations for this compound during storage?
Answer:
- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the pyrazolo[1,5-a]pyrimidine core .
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the amine group .
- Long-Term Stability : Monitor via accelerated stability testing (40°C/75% RH for 6 months) with HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
